N-(5-chloro-2-methoxyphenyl)-2-((6-isopropylpyrimidin-4-yl)thio)acetamide
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Overview
Description
N-(5-chloro-2-methoxyphenyl)-2-((6-isopropylpyrimidin-4-yl)thio)acetamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a complex structure with a chloro-methoxyphenyl group, an isopropylpyrimidinyl group, and a thioacetamide linkage, making it a subject of interest in various fields such as medicinal chemistry, pharmacology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methoxyphenyl)-2-((6-isopropylpyrimidin-4-yl)thio)acetamide typically involves multiple steps:
Formation of the Thioacetamide Intermediate: This step involves the reaction of 2-chloro-5-methoxyaniline with chloroacetyl chloride in the presence of a base such as triethylamine to form N-(5-chloro-2-methoxyphenyl)chloroacetamide.
Thioether Formation: The intermediate is then reacted with 6-isopropyl-4-mercaptopyrimidine under basic conditions (e.g., sodium hydride or potassium carbonate) to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes:
Catalyst Optimization: Using specific catalysts to improve reaction efficiency.
Solvent Selection: Choosing appropriate solvents to facilitate the reactions and improve product isolation.
Purification Techniques: Employing methods such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methoxyphenyl)-2-((6-isopropylpyrimidin-4-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Amines, thiols, bases like sodium hydride or potassium carbonate.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Corresponding substituted products depending on the nucleophile used.
Scientific Research Applications
N-(5-chloro-2-methoxyphenyl)-2-((6-isopropylpyrimidin-4-yl)thio)acetamide has several applications in scientific research:
Medicinal Chemistry: Used as a lead compound in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Pharmacology: Studied for its potential therapeutic effects and mechanisms of action in various biological systems.
Materials Science: Investigated for its properties in the development of new materials with specific electronic or optical characteristics.
Biological Research: Used in studies to understand its interaction with biological macromolecules and its effects on cellular processes.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-((6-isopropylpyrimidin-4-yl)thio)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological responses. Detailed studies are required to elucidate the exact molecular pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
- N-(5-chloro-2-methoxyphenyl)-2-((6-methylpyrimidin-4-yl)thio)acetamide
- N-(5-chloro-2-methoxyphenyl)-2-((6-ethylpyrimidin-4-yl)thio)acetamide
- N-(5-chloro-2-methoxyphenyl)-2-((6-propylpyrimidin-4-yl)thio)acetamide
Uniqueness
N-(5-chloro-2-methoxyphenyl)-2-((6-isopropylpyrimidin-4-yl)thio)acetamide is unique due to the presence of the isopropyl group on the pyrimidine ring, which may confer distinct steric and electronic properties. These properties can influence the compound’s reactivity, binding affinity to targets, and overall biological activity, making it a valuable compound for specific research applications.
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-(6-propan-2-ylpyrimidin-4-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O2S/c1-10(2)12-7-16(19-9-18-12)23-8-15(21)20-13-6-11(17)4-5-14(13)22-3/h4-7,9-10H,8H2,1-3H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEYIFAQZFFYXCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NC=N1)SCC(=O)NC2=C(C=CC(=C2)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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